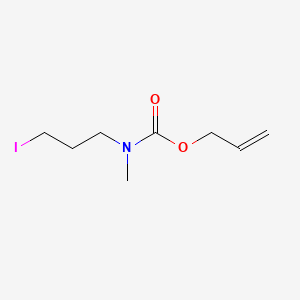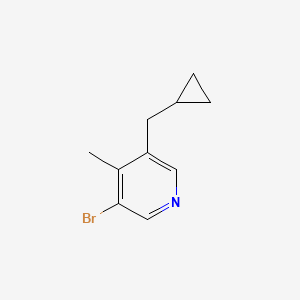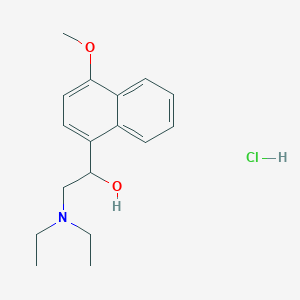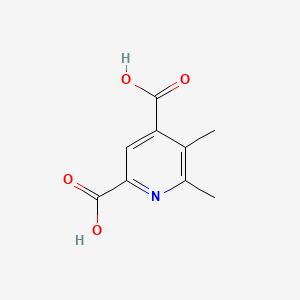
3-Methyl-1,2-dioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE typically involves the reaction of 3-methyl-1-phenyl-2-pyrazoline-5-one with various aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the use of nano-SiO2/HClO4 as a catalyst in water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of eco-friendly methodologies and heterogeneous catalytic systems is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, sodium acetate, and nano-SiO2/HClO4. Reaction conditions typically involve room temperature or reflux in water .
Major Products
The major products formed from these reactions are various derivatives of the original compound, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE involves its interaction with various molecular targets and pathways. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its antioxidant properties play a significant role in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: A precursor in the synthesis of 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Exhibits similar biological activities and is synthesized using similar methods.
Uniqueness
What sets 4H-PYRAZOL-4-ONE,3-METHYL-5-PHENYL-, 1,2-DIOXIDE apart is its unique structural properties and its ability to undergo a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
16901-38-5 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3-methyl-1,2-dioxido-5-phenylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-7-10(13)9(12(15)11(7)14)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
KSMKASCJTRVXPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)



![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)





